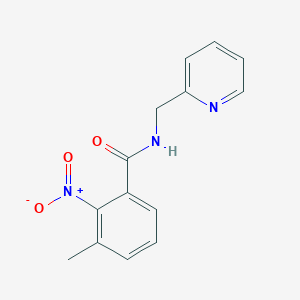![molecular formula C19H20N2O2 B5882264 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as EBIO, is a chemical compound that has been used in scientific research for its unique biochemical and physiological effects. EBIO is a potassium channel activator that has been shown to have a wide range of applications in various fields of study. In
作用机制
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide activates potassium channels by binding to a specific site on the channel protein. This binding causes a conformational change in the protein that results in the opening of the channel. The opening of the channel allows potassium ions to flow out of the cell, leading to hyperpolarization of the membrane potential. This hyperpolarization can have a wide range of effects depending on the type of cell and the specific potassium channel that is activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the type of cell and the specific potassium channel that is activated. In general, the activation of potassium channels by this compound leads to hyperpolarization of the membrane potential, which can have a wide range of effects on cellular function. In cardiovascular cells, hyperpolarization can lead to vasodilation and increased blood flow. In neuronal cells, hyperpolarization can enhance synaptic transmission and modulate neuronal excitability. In cancer cells, hyperpolarization can inhibit cell growth and induce apoptosis.
实验室实验的优点和局限性
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has several advantages for use in lab experiments. It is a potent and selective activator of potassium channels, which allows for precise control of cellular function. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also limitations to the use of this compound in lab experiments. Its effects can be dependent on the specific type of potassium channel that is activated, which can complicate data interpretation. Additionally, the effects of this compound can be influenced by other factors such as pH and temperature, which can make it difficult to control experimental conditions.
未来方向
There are several future directions for research on N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide. One area of interest is the potential therapeutic applications of potassium channel activators in the treatment of cardiovascular disease and cancer. Another area of interest is the development of more selective and potent potassium channel activators that can be used to study specific types of channels and cellular functions. Additionally, further research is needed to fully understand the mechanism of action of this compound and other potassium channel activators.
合成方法
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide involves the reaction of 5-ethyl-2-aminobenzoxazole with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with butanoyl chloride to yield this compound. The purity of the compound can be improved through recrystallization from an appropriate solvent.
科学研究应用
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been widely used in scientific research due to its ability to activate potassium channels. It has been used in studies on the cardiovascular system, nervous system, and cancer research. In cardiovascular research, this compound has been shown to have vasodilatory effects and can be used to study the effects of potassium channel activation on blood flow. In nervous system research, this compound has been shown to enhance synaptic transmission and can be used to study the role of potassium channels in neuronal signaling. In cancer research, this compound has been shown to inhibit the growth of cancer cells and can be used to study the potential therapeutic applications of potassium channel activators.
属性
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-6-18(22)20-15-8-5-7-14(12-15)19-21-16-11-13(4-2)9-10-17(16)23-19/h5,7-12H,3-4,6H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWFTSVKRFAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)





![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)

![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)


![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)